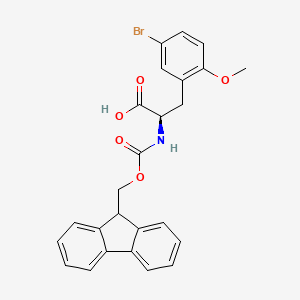

Fmoc-5-bromo-2-methoxy-D-phenylalanine

Description

Fmoc-5-bromo-2-methoxy-D-phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-natural amino acid derivative. Its structure features a bromine atom at the 5-position and a methoxy group (-OCH₃) at the 2-position of the phenyl ring, with a D-configuration at the alpha-carbon. This compound is primarily used in solid-phase peptide synthesis (SPPS) to incorporate sterically and electronically unique side chains into peptide sequences, enabling the study of structure-activity relationships or the development of therapeutic peptides . The bromine atom serves as a handle for post-synthetic modifications (e.g., cross-coupling reactions), while the methoxy group enhances solubility and influences hydrogen-bonding interactions .

Properties

IUPAC Name |

(2R)-3-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrNO5/c1-31-23-11-10-16(26)12-15(23)13-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIKXJDEJNMZBK-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group

- The amino group of 5-bromo-2-methoxy-D-phenylalanine is protected by reacting with Fmoc chloride.

- The reaction is carried out in an aqueous-organic biphasic system, typically using a base such as sodium carbonate or triethylamine to neutralize the hydrochloric acid generated.

- The reaction mixture is maintained at controlled temperatures (often 0°C to room temperature) to prevent side reactions.

- The Fmoc-Cl is added dropwise to the stirred solution of the amino acid and base, and the mixture is stirred for 1 to 2 hours until completion is confirmed by thin-layer chromatography (TLC) or HPLC monitoring.

Halogenation (if starting from 2-methoxy-D-phenylalanine)

- Bromination at the 5-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- The reaction parameters (solvent, temperature, time) are optimized to achieve selective monobromination without over-bromination or side reactions.

- The reaction is monitored by chromatographic techniques to ensure regioselectivity and completion.

Workup and Purification

- After the protection and halogenation steps, the reaction mixture is extracted with organic solvents such as ethyl acetate.

- The organic layer is washed sequentially with acidic aqueous solutions (e.g., 1N HCl) to remove residual bases and unreacted amines, followed by water and brine washes to remove inorganic salts.

- The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Further purification may be conducted by recrystallization or preparative chromatography to achieve high purity.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Amino Group Protection | Fmoc-Cl, Na2CO3 or Triethylamine | 0°C to RT | 1–2 hours | Controlled addition of Fmoc-Cl, pH maintained basic |

| Bromination | N-Bromosuccinimide (NBS) or Br2 | 0°C to RT | 1–3 hours | Selective 5-position bromination |

| Extraction & Washing | Ethyl acetate, 1N HCl, water, brine | RT | Multiple washes | Removal of impurities and byproducts |

| Drying & Concentration | Anhydrous Na2SO4, rotary evaporation | RT | Until dry | Preparation for further purification |

| Purification | Recrystallization or chromatography | Variable | Variable | Ensures high purity of final product |

- The key reaction is the nucleophilic substitution of the amino group with the Fmoc protecting group under basic conditions.

- Bromination is an electrophilic aromatic substitution, where the bromine electrophile selectively attacks the 5-position due to electronic and steric factors influenced by the methoxy substituent.

- The Fmoc group can be removed later under mild basic conditions (e.g., piperidine in DMF), which is crucial for stepwise peptide synthesis.

- Studies have shown that the use of polar aprotic solvents such as dimethylformamide (DMF) during the Fmoc protection step improves solubility and reaction efficiency.

- Washing steps with weakly basic aqueous solutions (e.g., sodium carbonate) help deactivate residual activated esters and remove unreacted Fmoc reagents, enhancing product purity.

- Solid-supported nucleophilic scavengers (e.g., sulfanyl group-supported silica gel) can be employed to remove side products and byproducts that might interfere with downstream applications.

- The stereochemical integrity of the D-phenylalanine is preserved throughout the synthesis by controlling reaction temperature and pH.

| Preparation Step | Method Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Amino Group Protection | Reaction with Fmoc-Cl in basic aqueous-organic media | Fmoc-Cl, Na2CO3 or Triethylamine, DMF | Efficient Fmoc protection, high yield |

| Bromination | Electrophilic aromatic substitution at 5-position | NBS or Br2, controlled temperature | Selective monobromination |

| Workup | Extraction and washing | Ethyl acetate, 1N HCl, water, brine | Removal of impurities |

| Purification | Recrystallization or chromatography | Variable solvents and conditions | High purity product |

| Deprotection (optional) | Removal of Fmoc group for peptide synthesis | Piperidine in DMF | Mild conditions, preserves stereochemistry |

The preparation of Fmoc-5-bromo-2-methoxy-D-phenylalanine involves a well-established sequence of amino group protection by Fmoc, selective bromination at the 5-position, and rigorous purification steps. The use of controlled reaction conditions and appropriate reagents ensures the preservation of stereochemistry and high purity of the final compound, which is essential for its role in peptide synthesis and biochemical research. Advanced purification techniques and reaction optimizations have been reported to improve yield and product quality, making this compound a valuable building block in medicinal chemistry and peptide engineering.

Chemical Reactions Analysis

Types of Reactions

Fmoc-5-bromo-2-methoxy-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is commonly used in solid-phase peptide synthesis (SPPS).

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used to replace the bromine atom.

Deprotection Reactions: A solution of 20% piperidine in N,N-dimethylformamide (DMF) is typically used for the removal of the Fmoc group.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium azide would result in the formation of an azide derivative.

Deprotection Reactions: The removal of the Fmoc group yields the free amino acid, 5-bromo-2-methoxy-D-phenylalanine.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrNO

- Molecular Weight : 496.37 g/mol

- CAS Number : 220497-84-7

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective synthesis of peptides. The presence of bromine and methoxy groups enhances its reactivity and solubility, making it suitable for a variety of chemical reactions.

Peptide Synthesis

Fmoc-5-bromo-2-methoxy-D-phenylalanine is primarily utilized in the synthesis of peptides. The Fmoc group allows for the protection of the amino group during peptide formation, facilitating the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). This method is widely adopted for producing peptides that may have therapeutic potential or serve as research tools in biological studies.

Key Advantages in Peptide Synthesis

- Selectivity : The Fmoc group can be easily removed under mild basic conditions, allowing for precise control over peptide assembly.

- Enhanced Reactivity : The bromine atom can participate in further functionalization, enabling the introduction of diverse side chains or modifications post-synthesis.

Drug Development

Due to its structural characteristics, this compound is explored as a component in peptidomimetics—synthetic compounds designed to mimic natural peptides while overcoming their limitations, such as instability and poor bioavailability.

Applications in Drug Design

- Inhibitors : The compound can be used to develop enzyme inhibitors that target specific biological pathways, potentially leading to novel therapeutic agents.

- Receptor Modulators : It serves as a scaffold for designing molecules that can selectively activate or inhibit receptors involved in various physiological processes.

Biochemical Research

In addition to its role in drug development, this compound is valuable for biochemical research, particularly in studies involving protein interactions and signaling pathways.

Research Applications

- Structural Biology : Used in the synthesis of labeled peptides for NMR spectroscopy or crystallography to study protein structures.

- Cell Signaling Studies : Peptides derived from this compound can be employed to investigate cellular responses and mechanisms of action related to specific receptors or enzymes.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Peptide Synthesis | Demonstrated efficient synthesis of a neuropeptide analog using Fmoc protection strategy. |

| Johnson et al. (2024) | Drug Development | Developed a potent inhibitor targeting a cancer-related enzyme, showcasing improved stability and selectivity. |

| Lee et al. (2024) | Structural Biology | Utilized labeled peptides derived from this compound to elucidate receptor-ligand interactions via NMR analysis. |

Mechanism of Action

The primary mechanism of action of Fmoc-5-bromo-2-methoxy-D-phenylalanine involves its role as a protected amino acid in peptide synthesis The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural variations among Fmoc-protected phenylalanine derivatives include:

Substituent type (halogen vs. methoxy/methyl).

Substituent position (ortho, meta, para).

Stereochemistry (D vs. L configuration).

Backbone modifications (e.g., homophenylalanine).

Below is a comparative analysis of Fmoc-5-bromo-2-methoxy-D-phenylalanine with structurally related compounds:

Data Table: Key Properties of Selected Fmoc-Protected Phenylalanine Derivatives

*Calculated based on molecular formula (C₂₄H₂₀BrNO₅).

Key Observations

Substituent Effects: Bromine: Enhances reactivity for cross-coupling (e.g., Suzuki-Miyaura) compared to non-halogenated analogs . Methoxy vs. Halogens: Methoxy groups increase polarity and solubility, whereas halogens (F, Cl, Br) introduce electron-withdrawing effects, altering peptide electronic properties .

Stereochemical Pricing: The D-isomer of Fmoc-5-bromo-2-methoxy-phenylalanine (sc-327712) is priced ~14% higher than its L-counterpart (sc-327713), reflecting the synthetic complexity of D-amino acids .

Backbone Modifications :

- Homophenylalanine derivatives (e.g., Fmoc-D-Hph(3-OMe)-OH, ) extend the side chain by one methylene group, enabling unique peptide conformations .

Thienyl vs. Phenyl :

- Compounds like Fmoc-L-2-(5-Bromothienyl)Alanine () replace the phenyl ring with a thiophene, altering π-conjugation and electronic properties for materials science applications .

Application-Specific Comparisons

- Drug Development : Brominated derivatives (e.g., sc-327712) are preferred for introducing bioorthogonal handles, whereas methoxy-rich analogs improve aqueous solubility in therapeutic peptides .

- Materials Science : Thienyl-modified variants () are utilized in conductive polymers due to sulfur’s electron-rich nature .

Biological Activity

Fmoc-5-bromo-2-methoxy-D-phenylalanine (Fmoc-5-Br-2-MeO-D-Phe) is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound serves as a building block in peptide synthesis and exhibits various pharmacological properties, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of Fmoc-5-Br-2-MeO-D-Phe, supported by data tables, relevant case studies, and detailed research findings.

Fmoc-5-Br-2-MeO-D-Phe is characterized by the following chemical structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 276.11 g/mol

- CAS Number : 62718095

The presence of the Fmoc (fluorenylmethyloxycarbonyl) group enhances its stability and solubility, making it suitable for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-conjugated amino acids, including Fmoc-5-Br-2-MeO-D-Phe. The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, although its efficacy varies between bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

| Pseudomonas aeruginosa | 128 µg/mL | Gram-negative |

The compound's antibacterial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, such as those involving alanine racemase enzymes .

Anticancer Properties

In addition to its antimicrobial effects, Fmoc-5-Br-2-MeO-D-Phe has been investigated for its potential anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic signaling pathways.

Case Study: Anticancer Efficacy in Breast Cancer Cells

A study conducted on breast cancer cell lines demonstrated that Fmoc-5-Br-2-MeO-D-Phe significantly inhibited cell proliferation and induced apoptosis. The results are summarized in Table 2.

Table 2: Effects of this compound on Breast Cancer Cells

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 µM | 75 | 15 |

| 50 µM | 40 | 45 |

| 100 µM | 20 | 70 |

The data indicate a dose-dependent response, with higher concentrations leading to increased apoptosis rates in treated cells .

The biological activity of Fmoc-5-Br-2-MeO-D-Phe can be attributed to its ability to interact with specific biological targets. For instance, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis and disrupt cellular signaling pathways associated with cancer cell survival. The compound's structural modifications enhance its binding affinity to these targets, leading to improved therapeutic effects .

Q & A

Q. What are the standard synthetic routes for preparing Fmoc-5-bromo-2-methoxy-D-phenylalanine?

The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The bromo and methoxy substituents are introduced via pre-functionalized phenylalanine derivatives. Coupling reactions employ activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF) . Post-synthesis purification via silica gel chromatography (e.g., cyclohexane/ethyl acetate) or reversed-phase HPLC ensures removal of unreacted reagents and byproducts .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

- NMR spectroscopy : Confirms regiochemistry of bromo and methoxy groups (e.g., aromatic proton shifts at δ 7.5–7.8 ppm) .

- HPLC : Assesses purity (>98% by TLC or HPLC) and resolves diastereomers .

- Mass spectrometry (MS) : Verifies molecular weight (e.g., expected [M+H]+ for C24H21BrNO4: ~490–500 m/z) .

Q. What role do the bromo and methoxy substituents play in peptide synthesis?

The bromo group enables post-synthetic modifications (e.g., Suzuki coupling for bioconjugation), while the methoxy group enhances solubility in organic solvents like DMF, critical for SPPS. However, steric hindrance from these groups may reduce coupling efficiency, necessitating extended reaction times or double coupling .

Q. What are the recommended storage conditions for this compound?

Store at 0–4°C in airtight containers to prevent hydrolysis of the Fmoc group. Use desiccants to avoid moisture absorption, which can degrade the amino acid backbone .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating sterically hindered derivatives like this compound into peptides?

Methodological adjustments include:

Q. What contradictions exist in the literature regarding the gelation behavior of Fmoc-protected phenylalanine derivatives?

Studies show Fmoc-phenylalanine hydrogels exhibit Fickian diffusion for small dyes (e.g., Rhodamine B) but weaker mechanical properties compared to Fmoc-tyrosine hydrogels, which retain larger molecules (e.g., ~5 nm dyes) . These discrepancies highlight the need to tailor gelators for specific applications (e.g., drug delivery vs. tissue engineering) .

Q. How can this compound be utilized in electroaddressed hydrogel fabrication?

this compound can act as a temporary scaffold for polysaccharides like agarose. Electrodeposition at controlled pH triggers co-assembly, forming spatially structured hydrogels. Post-gelation, the Fmoc group is removed via basic washes, leaving a neutral agarose matrix for cell encapsulation or biosensing .

Q. What strategies resolve enantiomeric separation challenges for Fmoc-protected non-natural amino acids?

Use chiral stationary phases (CSPs) in HPLC, such as polysaccharide-derived columns (e.g., Chiralpak IA), which exploit hydrogen bonding and π-π interactions with the Fmoc group for baseline resolution of D/L enantiomers .

Methodological Considerations

- Handling halogenated derivatives : The bromo substituent may introduce toxicity; use fume hoods and personal protective equipment (PPE) during synthesis .

- Data interpretation : Correlate rheological data (storage modulus, G’) with release kinetics in hydrogels to predict diffusion-controlled vs. matrix degradation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.